m-PEG36-amine (methoxy-PEG36-amine) is a highly pure, discrete polyethylene glycol (dPEG) reagent characterized by an exact molecular weight of 1616.95 g/mol and a strict sequence of exactly 36 ethylene oxide units . Featuring an inert methoxy cap and a reactive primary amine, this compound is engineered for precise bioconjugation to activated carboxylic acids, such as NHS esters, to form stable amide bonds . Unlike traditional polymeric PEGs, m-PEG36-amine possesses a polydispersity index (PDI) of exactly 1.0, eliminating the heterogeneous chain-length distribution that complicates downstream analytical characterization [1]. In procurement and material selection, it is prioritized as a hydrophilic spacer that imparts a predictable hydrodynamic volume (~132 Å extended length) and stealth properties to therapeutics and nanoparticles, ensuring absolute batch-to-batch reproducibility in pharmaceutical manufacturing .
Substituting m-PEG36-amine with conventional, low-cost mPEG-amine 2000 introduces a polydisperse mixture of chain lengths that severely compromises the reproducibility of bioconjugates and lipid nanoparticles[1]. This heterogeneity leads to variable Drug-to-Antibody Ratios (DAR) in ADCs and broadens analytical peaks during HPLC and mass spectrometry, complicating regulatory chemistry, manufacturing, and controls (CMC) compliance[2]. Furthermore, replacing it with shorter discrete PEGs (e.g., m-PEG12-amine) fails to provide a sufficient hydration shell, leading to premature opsonization and rapid systemic clearance. Conversely, utilizing un-capped, homobifunctional alternatives like NH2-PEG36-NH2 introduces a high risk of unwanted cross-linking and polymerization during synthesis, whereas the inert methoxy cap of m-PEG36-amine strictly limits reactivity to a single, predictable bioconjugation event .
Conventional PEGylation relies on polymeric mixtures, which inherently possess a range of molecular weights. m-PEG36-amine provides a single, exact molecular structure, fundamentally altering the precision of conjugate manufacturing [1]. This absolute uniformity prevents the formation of heterogeneous product profiles, which is critical for meeting stringent regulatory requirements in therapeutic development [2].
| Evidence Dimension | Polydispersity Index (PDI) and Molecular Weight Variance |
| Target Compound Data | m-PEG36-amine exhibits a PDI of exactly 1.0 (single defined mass of 1616.95 g/mol). |
| Comparator Or Baseline | Conventional mPEG-amine 2000 exhibits a PDI > 1.05, representing a broad Gaussian distribution of chain lengths. |
| Quantified Difference | 100% elimination of chain-length variability. |
| Conditions | Analytical characterization via Mass Spectrometry and HPLC during ADC or nanoparticle linker synthesis. |
Buyers must select the discrete PEG to ensure absolute batch-to-batch consistency, simplifying CMC regulatory approval and eliminating variable conjugate performance.
The spacer length of a PEG molecule dictates its ability to shield nanoparticles from immune recognition while still permitting cellular entry. The 36-unit discrete PEG chain (~132 Å) provides a highly calibrated hydration shell . While it matches the stealth capabilities of larger polymeric PEGs, its slightly more compact and uniform dimensions prevent the steric hindrance that typically impedes the cellular fusion of heavily PEGylated delivery systems .
| Evidence Dimension | Opsonization protection and cellular uptake efficiency |
| Target Compound Data | m-PEG36 spacer (~132 Å) provides high RES protection with enhanced cellular uptake. |
| Comparator Or Baseline | Traditional polymeric mPEG2000. |
| Quantified Difference | Comparable anti-opsonization stealth effect, but with structurally smaller, uniform size that reduces steric barriers to membrane fusion. |
| Conditions | In vivo circulation and in vitro cellular uptake assays for PEGylated liposomes and micelles. |
Procurement of m-PEG36-amine is justified when a delivery system requires maximum systemic circulation time without sacrificing intracellular delivery efficiency.
Attaching PEG chains to small molecule therapeutics is a proven strategy to alter their absorption and distribution. Conjugation with a large discrete PEG such as m-PEG36 severely restricts the ability of the resulting molecule to cross lipid bilayers [1]. This is in stark contrast to shorter PEG linkers, which still allow significant membrane transport, making m-PEG36 ideal for designing drugs intended to remain in the extracellular space or gastrointestinal tract [2].
| Evidence Dimension | Apparent permeability (Papp) across Caco-2 cell monolayers |
| Target Compound Data | Small molecule conjugates utilizing large discrete PEGs (n=36) are classified as poorly permeable (Papp < 2 × 10^-6 cm/s). |
| Comparator Or Baseline | Conjugates with shorter discrete PEGs (n ≤ 13) retain substantial permeability (Papp between 2 × 10^-6 and 20 × 10^-6 cm/s). |
| Quantified Difference | >10-fold reduction in membrane permeability compared to short-chain PEG conjugates. |
| Conditions | In vitro Caco-2 monolayer permeability assay for small molecule agonists. |
Select this specific chain length when engineering therapeutics that require strict extracellular localization or prolonged systemic half-life without off-target intracellular penetration.
Directly following from its PDI of 1.0, m-PEG36-amine is utilized as a hydrophilic spacer to solubilize highly hydrophobic payloads. Its exact mass and defined length allow manufacturers to achieve consistent Drug-to-Antibody Ratios (DARs of 2-4) without triggering the rapid clearance or aggregation associated with polydisperse PEG mixtures[1].
Leveraging its ~132 Å extended length, m-PEG36-amine is conjugated to lipid anchors (e.g., DSPE) to form the outer hydration shell of LNPs. This specific chain length provides a critical balance, matching the opsonization protection of mPEG2000 while maintaining a compact profile that facilitates efficient cellular uptake and membrane fusion for mRNA delivery.
Based on its ability to restrict membrane permeability (Papp < 2 × 10^-6 cm/s), m-PEG36-amine is conjugated to small molecule receptor agonists or antagonists. This application is ideal for developing drugs that require prolonged systemic circulation or strict confinement to the extracellular space, preventing unwanted central nervous system (CNS) or intracellular exposure [2].